Product packaging for 1,4-Dioxocine-6-carboxylic acid(Cat. No.:CAS No. 85553-90-8)

1,4-Dioxocine-6-carboxylic acid

Cat. No.: B14409328
CAS No.: 85553-90-8
M. Wt: 154.12 g/mol
InChI Key: NGRPYUPGLFWXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxocine-6-carboxylic acid is a chemical compound of research interest due to its structural features. The 1,4-dioxocine core, an eight-membered ring containing two oxygen atoms, presents a unique heterocyclic scaffold that can be functionalized for various investigative purposes. The carboxylic acid moiety at the 6-position provides a versatile handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Research Applications: The primary research value of this compound lies in its potential as a chemical building block or synthetic intermediate . Researchers can utilize this compound to develop novel molecular probes or more complex structures for screening in various biological assays. Compounds with similar heterocyclic architectures have been explored in medicinal chemistry for their diverse biological activities, including as potential anti-inflammatory or anticancer agents, but the specific applications for this compound are not yet established in the literature and warrant further investigation. Handling and Storage: This product is intended for use by qualified researchers in a laboratory setting. Standard safety precautions for handling chemicals of unknown potency should be followed, including the use of personal protective equipment (PPE) and working in a well-ventilated area. Please refer to the corresponding Safety Data Sheet (SDS) for detailed hazard and handling information before use. Note: The specific physicochemical properties, spectral data, and mechanism of action for this compound are not currently available in the public scientific literature cited in this search. This information should be confirmed through direct experimental analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O4 B14409328 1,4-Dioxocine-6-carboxylic acid CAS No. 85553-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85553-90-8

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

1,4-dioxocine-6-carboxylic acid

InChI

InChI=1S/C7H6O4/c8-7(9)6-1-2-10-3-4-11-5-6/h1-5H,(H,8,9)

InChI Key

NGRPYUPGLFWXTL-UHFFFAOYSA-N

Canonical SMILES

C1=COC=COC=C1C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Dioxocine 6 Carboxylic Acid and Its Congeners

Strategies for the Construction of the 1,4-Dioxocine Core

The formation of the eight-membered 1,4-dioxocine ring is a key challenge that can be addressed through various synthetic strategies. These range from classical ring-closure reactions to more complex cascade processes designed for efficiency and atom economy.

Ring-Closure Reactions and Macrocyclization Approaches

Traditional methods for the synthesis of medium-sized rings often rely on the formation of a key bond to close a pre-assembled linear precursor. These macrocyclization reactions can be broadly categorized into intramolecular and intermolecular pathways.

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including the 1,4-dioxocine core. This approach involves the formation of a bond between two reactive centers within the same molecule. A common method is the intramolecular Williamson ether synthesis, where a diol precursor reacts with a suitable dielectrophile, or a halo-alcohol cyclizes upon treatment with a base. For instance, the cyclization of a δ-hydroxy acid can lead to a lactone, a cyclic ester, which is a related intramolecular reaction. youtube.com The success of these reactions often depends on high-dilution conditions to favor the intramolecular pathway over competing intermolecular polymerization.

Another versatile approach is the intramolecular 1,3-dipolar cycloaddition of an in situ generated diazoalkane, which has been shown to be an efficient metal-free method for synthesizing bicyclic alkenyl cyclopropanes. nih.gov While not directly forming a dioxocine, this highlights the power of intramolecular cycloadditions in constructing complex cyclic systems. The principles of this strategy could be adapted to precursors designed to form the dioxocine ring.

Precursor Type Reaction Conditions Product Type Key Features
ω-dienyl ketone130-140 °C, tosylhydrazoneBicyclic/polycyclic vinyl cyclopropaneMetal-free, diastereocontrol
δ-hydroxy acidAcid or base catalysisDelta-lactone (cyclic ester)Nucleophilic attack and ring closure

This table presents examples of intramolecular cyclization strategies that could be conceptually applied to the synthesis of dioxocine derivatives.

Intermolecular reactions involve the coming together of two or more separate molecules to form the cyclic structure. A classic example is the condensation reaction between two different bifunctional molecules. For instance, the reaction of a diol with a dihalide under basic conditions can lead to the formation of a cyclic ether. In the context of 1,4-dioxocines, a potential intermolecular approach could involve the condensation of a molecule containing two hydroxyl groups with another molecule containing two leaving groups, positioned to form the eight-membered ring.

A notable example of an intermolecular reaction leading to a related dioxocine structure is the condensation of o-vinylphenol or o-coumaric acid with salicylaldehyde (B1680747) under acidic conditions to yield 6H,12H-6,12-methanodibenzo[b,f] researchgate.netnih.govdioxocin and its derivatives. researchgate.net

Reactant 1 Reactant 2 Catalyst/Conditions Product
o-vinylphenolSalicylaldehydeAcidic6H,12H-6,12-methanodibenzo[b,f] researchgate.netnih.govdioxocin
o-coumaric acidSalicylaldehydeAcidic6H,12H-6,12-methanodibenzo[b,f] researchgate.netnih.govdioxocin derivatives

This table illustrates an intermolecular condensation reaction leading to a complex dioxocine system.

Multi-Component Reactions and Cascade Processes for Dioxocine Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. nih.govbeilstein-journals.org Similarly, cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, can rapidly build molecular complexity. nih.govnih.govmdpi.com

A three-component domino reaction has been successfully employed for the synthesis of new methano researchgate.netnih.govdioxocines. researchgate.net This reaction between 4-hydroxy-2H-pyran-2-ones or 4-hydroxy-2H-chromen-2-ones and acyclic 1,3-diketones demonstrates the power of cascade processes in constructing bridged dioxocine frameworks. researchgate.net Another example is a base-mediated cascade reaction between malonate esters and acrolein, which generates complex polycyclic systems through a series of Michael additions and an aldol (B89426) condensation. nih.gov

A bioinspired cascade sequence has also been developed for the assembly of the methanodibenzo[b,f] researchgate.netnih.govdioxocin flavonoid scaffold, involving an olefin isomerization, hemiacetalization, dehydration, and a [3+3]-type cycloaddition. researchgate.net These examples showcase the potential of designing MCRs and cascade reactions as powerful tools for the efficient synthesis of the 1,4-dioxocine core and its derivatives.

Reaction Type Key Reactants Key Steps Resulting Scaffold
Three-component domino reaction4-Hydroxy-2H-pyran-2-ones, acyclic 1,3-diketonesDomino sequenceMethano researchgate.netnih.govdioxocines
Base-mediated cascadeMalonate esters, acroleinMichael additions, aldol condensationComplex polycyclic systems
Bioinspired cascadeAcylphloroglucinol, 2-hydroxycinnamaldehydeIsomerization, hemiacetalization, cycloadditionMethanodibenzo[b,f] researchgate.netnih.govdioxocin

This table summarizes various multi-component and cascade reactions that have been used to synthesize complex dioxocine-related structures.

Utilizing Benzoxepine-4-carboxylates in Oxygen Heterocycle Synthesis

While direct synthesis of 1,4-Dioxocine-6-carboxylic acid from benzoxepine-4-carboxylates is not explicitly detailed in the provided context, the chemistry of related oxygen heterocycles can provide valuable insights. The synthesis of dihydrobenzofuran derivatives, for example, has been achieved through methods like [4+1] cycloaddition reactions. nih.gov Such strategies, involving the combination of a four-atom component with a one-atom synthon, could be conceptually extended to the synthesis of larger rings like dioxocines.

Aromatic Nucleophilic Substitution Routes to Dioxocine Derivatives

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the formation of aryl ethers. This methodology could be applied to the synthesis of benzannulated dioxocines. For instance, the reaction of a catechol-derived nucleophile with a suitably activated dihaloaromatic compound could, in principle, lead to the formation of a dibenzo[b,f] researchgate.netnih.govdioxocine ring system. The synthesis of 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxamide derivatives has been achieved through the alkylation of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane, which involves nucleophilic attack to form the dioxane ring. nih.gov A similar strategy, employing a longer chain di-electrophile, could potentially be adapted for the synthesis of the eight-membered dioxocine ring.

Application of Directed Ortho Metalation and Olefin Metathesis Strategies in Benzene-Fused Dioxocines

A powerful strategy for constructing benzene-fused dioxocines, such as dibenzo[c,f]oxocine frameworks, involves a combination of directed ortho metalation (DoM) and ring-closing metathesis (RCM). rsc.org This approach allows for the regioselective construction and functionalization of the heterocyclic system.

Directed Ortho Metalation (DoM) is a versatile technique for the regioselective functionalization of aromatic rings. iupac.orgnih.gov The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. researchgate.netacs.org This generates a stabilized aryllithium intermediate that can react with various electrophiles. In the synthesis of benzene-fused dioxocines, an ether oxygen atom can act as a DMG. For instance, a suitably substituted diaryl ether can be subjected to DoM to introduce a functional group that will later participate in the ring-closing step. rsc.org

Olefin Metathesis , particularly Ring-Closing Metathesis (RCM), has become a cornerstone of cyclic compound synthesis. ssbodisha.ac.intandfonline.com Catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts), RCM facilitates the formation of carbon-carbon double bonds within a single molecule, leading to cyclization. rsc.orgssbodisha.ac.in

The combined DoM and RCM strategy for benzene-fused dioxocines can be summarized as follows:

DoM Step: A diaryl ether precursor is treated with an organolithium base (e.g., n-BuLi or s-BuLi). The ether oxygen directs the metalation to the ortho position. rsc.orgnih.gov

Electrophilic Quench: The resulting aryllithium intermediate is quenched with an allyl halide (e.g., allyl bromide) to install an olefin-containing side chain.

Second Allylation: A second allyl group is introduced on the other aromatic ring, often via a standard Williamson ether synthesis.

RCM Step: The resulting diallylated diaryl ether undergoes ring-closing metathesis using a Grubbs catalyst to form the eight-membered dioxocine ring. rsc.org

This sequence provides a highly convergent and flexible route to the dibenzo[c,f]oxocine core structure.

Table 1: Key Steps in Benzene-Fused Dioxocine Synthesis via DoM and RCM

StepReaction TypeReagents & ConditionsIntermediate/ProductPurpose
1Directed Ortho Metalations-BuLi, TMEDA, THF, -78 °CAryllithium SpeciesRegioselective C-H activation
2Electrophilic QuenchAllyl BromideAllylated Diaryl EtherIntroduction of first olefin
3Ring-Closing MetathesisGrubbs II Catalyst, Toluene, RefluxBenzene-Fused DioxocineFormation of 8-membered ring

Photocyclization Reactions in Dioxocine Synthesis

Photochemical reactions offer unique pathways for the construction of complex molecular architectures, often under mild conditions and avoiding harsh reagents. researchgate.net These reactions, initiated by the absorption of light, can lead to isomerizations, additions, and cyclizations that may be inaccessible through thermal methods. ssbodisha.ac.in While photocyclization is a well-established method for synthesizing various heterocyclic systems, its application to the direct formation of the 1,4-dioxocine ring is not as extensively documented as for other ring sizes like five- or six-membered heterocycles. rsc.orgnih.gov

Theoretically, a [2+2] photocycloaddition between two olefinic double bonds, strategically placed within a precursor molecule, could form a cyclobutane (B1203170) ring which could then be fragmented to yield the desired eight-membered ring. Another possibility involves the intramolecular photocyclization of a molecule containing a carbonyl group and an olefin, known as the Paternò–Büchi reaction, to form an oxetane, which could serve as an intermediate for further elaboration. iupac.org

Despite these theoretical possibilities, the synthesis of 1,4-dioxocines via photocyclization remains a less common approach compared to methods like RCM or other condensation reactions. The development of specific photochemical strategies tailored for eight-membered oxygen heterocycles is an area with potential for future exploration. rsc.org

Regioselective Introduction and Transformation of the Carboxylic Acid Moiety

Methods for Direct Carboxylation of the Dioxocine Scaffold

Direct carboxylation involves the introduction of a carboxylic acid group (–COOH) onto the pre-existing dioxocine ring in a single step. One of the most effective methods to achieve this is by leveraging the principles of directed ortho metalation, as discussed previously.

The process involves the deprotonation of the dioxocine ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide (CO₂).

Synthetic Pathway:

Metalation: A benzene-fused dioxocine, where an ether oxygen can act as a directing group, is treated with a strong organolithium base like n-butyllithium or sec-butyllithium. nih.gov This selectively removes a proton from the position ortho to the oxygen atom, forming a lithiated dioxocine species.

Carboxylation: The reaction mixture is then quenched with solid or gaseous carbon dioxide. The highly nucleophilic lithiated carbon attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt upon an aqueous workup.

Protonation: Subsequent acidification of the mixture with a dilute acid (e.g., HCl) protonates the carboxylate salt to yield the final 1,4-dioxocine-carboxylic acid.

This method is highly efficient for the regioselective introduction of the carboxylic acid group, a crucial handle for further molecular diversification.

Oxidation of Precursor Functional Groups to Carboxylic Acid

Oxidation of Alkyl Groups: A methyl or other alkyl group attached to the dioxocine ring can be oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often under heating, can accomplish this transformation.

Oxidation of Primary Alcohols: A primary alcohol (–CH₂OH) on the dioxocine scaffold can be readily oxidized to a carboxylic acid. Chromic acid is a classic reagent for this purpose. Milder, two-step procedures might involve an initial oxidation to the aldehyde using a reagent like pyridinium (B92312) chlorochromate (PCC), followed by a second oxidation to the carboxylic acid.

Oxidation of Aldehydes: An aldehyde (–CHO) group is easily oxidized to a carboxylic acid using a variety of mild oxidizing agents. Common reagents include potassium permanganate, chromic acid, or even silver oxide (Tollens' reagent). This is often the final step in a multi-step synthesis of the target carboxylic acid.

Table 2: Oxidation of Precursor Groups to Carboxylic Acid

Precursor Functional GroupOxidizing AgentProduct
-CH₃ (Methyl)KMnO₄, heat-COOH (Carboxylic Acid)
-CH₂OH (Primary Alcohol)H₂CrO₄ (Chromic Acid)-COOH (Carboxylic Acid)
-CHO (Aldehyde)KMnO₄ or H₂CrO₄-COOH (Carboxylic Acid)

Derivatization of the Carboxylic Acid Functional Group

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters, amides, and anhydrides. These transformations typically proceed via nucleophilic acyl substitution.

Formation of Esters, Amides, and Anhydrides of this compound

Esterification: Esters of this compound can be synthesized through several methods. The most common is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester.

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to an acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated." A common laboratory method is the conversion of the carboxylic acid to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride then smoothly reacts with a primary or secondary amine to furnish the desired amide. Another approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct condensation of the carboxylic acid and amine under milder conditions.

Anhydride (B1165640) Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, typically by heating. A more controlled method involves the reaction of the carboxylate salt of this compound with its corresponding acid chloride. This nucleophilic acyl substitution reaction yields the symmetric anhydride and a salt byproduct. Unsymmetrical anhydrides can be formed if the acid chloride used is derived from a different carboxylic acid.

Table 3: Derivatization of this compound

DerivativeReagent(s)Reaction Name/Type
Ester (-COOR)Alcohol (R-OH), H₂SO₄ (cat.)Fischer Esterification
Amide (-CONR₂)1. SOCl₂ 2. Amine (HNR₂)Via Acid Chloride
Amide (-CONR₂)Amine (HNR₂), DCCDCC Coupling
Anhydride (-CO-O-CO-R)1. Base 2. Acid Chloride (R-COCl)Nucleophilic Acyl Substitution

Reduction and Other Functional Group Interconversions of the Carboxyl Group

The carboxylic acid moiety of this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this heterocyclic scaffold. These transformations include reduction to alcohols and aldehydes, as well as conversion to esters and amides.

Reduction to Alcohols and Aldehydes:

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For this compound, strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve this conversion. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the primary alcohol. libretexts.org Due to the high reactivity of the aldehyde, it is generally not isolated under these conditions. libretexts.org

Alternatively, the use of milder reducing agents can allow for the isolation of the corresponding aldehyde. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can selectively reduce an acid chloride derivative to an aldehyde. libretexts.org This approach involves first converting the carboxylic acid to a more reactive species, such as an acid chloride, which can then be reduced under controlled conditions. Another reagent, diisobutylaluminum hydride (DIBAL-H), is effective for the reduction of esters to aldehydes, typically at low temperatures to prevent over-reduction. libretexts.org

Table 1: Reagents for the Reduction of Carboxylic Acid Derivatives

Starting Material Product Reagent(s) Notes
Carboxylic Acid Primary Alcohol Lithium aluminum hydride (LiAlH₄) Strong reducing agent; aldehyde intermediate is not isolated. libretexts.org
Acid Chloride Aldehyde Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) Milder reducing agent allows for isolation of the aldehyde. libretexts.org
Ester Aldehyde Diisobutylaluminum hydride (DIBAL-H) Reaction is typically performed at low temperatures. libretexts.org

Other Functional Group Interconversions:

Beyond reduction, the carboxyl group can undergo several other important interconversions. Esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, yields the corresponding ester. This transformation is often used for protection of the carboxylic acid or to modify the molecule's physical and chemical properties.

Conversion to amides is another key functional group interconversion. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ub.edu The resulting acid chloride readily reacts with a primary or secondary amine to form the desired amide. This method is valuable for introducing nitrogen-containing functionalities into the 1,4-dioxocine ring system.

Stereoselective and Asymmetric Synthetic Approaches to Chiral 1,4-Dioxocine Carboxylic Acids

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry and drug development, as different enantiomers of a drug can exhibit vastly different biological activities. nih.gov Consequently, the development of stereoselective and asymmetric methods to access chiral 1,4-dioxocine carboxylic acids is a significant area of research.

Stereoselective Synthesis:

Stereoselective synthesis aims to preferentially form one stereoisomer over others. In the context of 1,4-dioxocine systems, this can be achieved through various strategies. For instance, palladium-catalyzed cascade reactions have been employed for the regio- and stereoselective synthesis of complex heterocyclic systems. beilstein-journals.org These methods often involve the syn-addition of an organopalladium species to an alkyne, establishing a defined stereochemistry in the resulting vinylpalladium intermediate, which then undergoes further reactions to yield the final product with high stereoselectivity. beilstein-journals.org

Asymmetric Synthesis:

Asymmetric synthesis involves the creation of new chiral centers with a preference for one enantiomer. This is often accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents.

One prominent strategy involves the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to induce enantioselectivity in a key bond-forming step. snnu.edu.cnbeilstein-journals.org For example, enantioselective C-H functionalization catalyzed by transition metals in the presence of a chiral carboxylic acid has emerged as a powerful tool for synthesizing chiral molecules. snnu.edu.cn This approach could potentially be adapted for the asymmetric synthesis of 1,4-dioxocine derivatives.

Another approach is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For instance, commercially available chiral proline derivatives have been used as chiral auxiliaries in the synthesis of complex chiral molecules. nih.gov

The "chiral pool" approach is another valuable strategy, where a readily available chiral natural product is used as a starting material. nih.gov For example, (R)-glycidyl benzyl (B1604629) ether has been used to induce chirality in the synthesis of complex pharmaceutical agents. nih.gov

Recent advancements have also seen the development of organocatalytic asymmetric syntheses. For example, a quinine-derived urea (B33335) catalyst has been used in an asymmetric Michael/hemiketalization/amination reaction to produce chiral polycyclic 1,4-dihydropyridines with high enantioselectivity. researchgate.net Such methodologies could potentially be explored for the asymmetric synthesis of chiral 1,4-dioxocines.

Table 2: Strategies for Asymmetric Synthesis

Strategy Description Example
Chiral Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. snnu.edu.cn Transition metal catalysis with chiral ligands; chiral phosphoric acid catalysis. snnu.edu.cnbeilstein-journals.org
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.gov Use of chiral proline derivatives. nih.gov
Chiral Pool Synthesis A readily available enantiopure natural product is used as the starting material. nih.gov Synthesis starting from (R)-glycidyl benzyl ether. nih.gov

Chemical Reactivity and Mechanistic Pathways of 1,4 Dioxocine 6 Carboxylic Acid

Reactivity of the 1,4-Dioxocine Ring System

The 1,4-dioxocine ring is an eight-membered heterocycle containing two oxygen atoms. Its reactivity is significantly influenced by factors such as ring strain, conformation, and the electronic effects of the constituent atoms and substituents.

Ring Strain and Conformational Influences on Reactivity

Cyclic compounds often exhibit strain due to deviations from ideal bond angles and torsional strain from eclipsed conformations. youtube.comlibretexts.org For the 1,4-dioxocine ring, the eight-membered structure allows for a degree of flexibility, potentially adopting various conformations such as chair and boat forms to minimize these strains. The specific conformation can influence the accessibility of the ring's atoms to reagents and thus affect its reactivity. For instance, theoretical studies on the related 1,4-dioxepine system, a seven-membered ring, have shown a preference for twist-boat and chair conformations, with the stability governed by the conjugation of the oxygen atoms with the π system. uab.cat Similar conformational analyses would be crucial to fully understand the reactivity of the 1,4-dioxocine ring.

Electrophilic Aromatic Substitution on Fused Dioxocine Systems

While 1,4-dioxocine itself is not aromatic, fused derivatives such as 1,4-benzodioxocines possess an aromatic ring. rsc.org Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uci.edumasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the context of fused dioxocine systems like 1,4-benzodioxocines, the dioxocine ring would act as a substituent on the benzene (B151609) ring. The oxygen atoms in the dioxocine ring are expected to be electron-donating through resonance, thereby activating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. uci.edu This is a general principle for substituents with lone pairs on the atom directly attached to the aromatic ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) to the aromatic ring, typically using a Lewis acid catalyst for chlorination and bromination, or an oxidizing agent for iodination. masterorganicchemistry.comlibretexts.org

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Attack and Ring-Opening Reactions

The presence of electronegative oxygen atoms in the 1,4-dioxocine ring can render the adjacent carbon atoms susceptible to nucleophilic attack, potentially leading to ring-opening reactions. This is a common reactivity pattern for ethers. Epoxides, which are three-membered cyclic ethers, are particularly reactive towards ring-opening by nucleophiles due to significant ring strain. rsc.org While the eight-membered 1,4-dioxocine ring is less strained, ring-opening could still be induced under certain conditions, such as with strong nucleophiles or under acidic catalysis that protonates an oxygen atom, making the adjacent carbon more electrophilic.

In fused systems like quinoxaline (B1680401) 1,4-dioxides, the di-N,N'-oxide fragment enhances the reactivity of the quinoxaline core in nucleophilic substitution reactions. nih.gov Similarly, the oxygen atoms in the 1,4-dioxocine ring could influence the reactivity of adjacent fused rings.

Oxidative and Reductive Transformations of the Dioxocine Core

The 1,4-dioxocine ring itself is generally stable to mild oxidizing and reducing agents. Oxidation in organic chemistry is characterized by a decrease in the number of C-H bonds or an increase in the number of C-O bonds, while reduction involves an increase in C-H bonds or a decrease in C-O bonds. masterorganicchemistry.comyoutube.comyoutube.com

However, under more forceful conditions, oxidative cleavage of the ether linkages could occur. Conversely, reduction of the C-O bonds is generally difficult but could potentially be achieved with powerful reducing agents. The double bonds within the 1,4-dioxocine ring could be susceptible to reduction, for example, through catalytic hydrogenation, which would saturate the ring.

In related systems like quinoxaline 1,4-dioxides, the N-oxide groups can be reduced. nih.gov This suggests that the oxygen atoms in the dioxocine ring could potentially be removed under specific reductive conditions, though this would likely require harsh reagents.

Pericyclic Reactions and Rearrangements involving the Dioxocine Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduslideshare.netyoutube.com The unsaturated nature of the 1,4-dioxocine ring, containing C=C double bonds, suggests the possibility of participating in pericyclic reactions such as cycloadditions and electrocyclic reactions.

Cycloaddition Reactions: The double bonds in the dioxocine ring could act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) or participate in [2+2] photochemical cycloadditions. youtube.comcsbsju.edu

Electrocyclic Reactions: The conjugated system within the ring could undergo thermally or photochemically induced electrocyclic ring-opening or ring-closing reactions. For example, a 1,3,5-cyclooctatriene (B161208) system can undergo electrocyclic ring opening to a 1,3,5,7-octatetraene. msu.edu The specific stereochemistry of these reactions is governed by the Woodward-Hoffmann rules.

Rearrangement reactions are also a possibility. For instance, Claisen rearrangements can occur in systems containing allyl vinyl ethers. slideshare.net Depending on the substitution pattern, segments of the 1,4-dioxocine ring could potentially undergo such rearrangements.

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a wide range of transformations. msu.edu These reactions are generally well-established and would be applicable to 1,4-Dioxocine-6-carboxylic acid.

Key reactions of the carboxylic acid group include:

Deprotonation/Salt Formation: Carboxylic acids are acidic and readily react with bases to form carboxylate salts. msu.edu

Conversion to Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. studymind.co.uk

Conversion to Acid Chlorides: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to convert the carboxylic acid to the more reactive acid chloride.

Conversion to Amides: Amides can be formed by reacting the carboxylic acid with an amine, often via an activated intermediate like an acid chloride or with the use of coupling agents.

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Loss of carbon dioxide (CO₂) can occur, particularly if there is a β-carbonyl group or under specific reaction conditions. The decarboxylation of heterocyclic acetic acids has been studied, indicating that the reaction proceeds through the neutral species. rsc.org

The reactivity of the carboxylic acid can also be influenced by the heterocyclic ring to which it is attached. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the aerobic oxidation of aromatic aldehydes to carboxylic acids, and can also be involved in other transformations of carboxylic acid derivatives. domainex.co.ukmdpi.com

The following table summarizes some of the potential reactions of the carboxylic acid group of this compound.

Reaction TypeReagentsProduct Functional Group
EsterificationAlcohol, Acid CatalystEster
Acid Chloride FormationSOCl₂ or (COCl)₂Acid Chloride
Amide FormationAmine, Coupling AgentAmide
ReductionLiAlH₄Primary Alcohol
DecarboxylationHeat (if applicable)H-substituted Dioxocine

Acid-Base Equilibria and Salt Formation

Like other carboxylic acids, this compound is expected to exhibit acidic properties. uni-regensburg.de The presence of the electron-withdrawing oxygen atoms in the dioxocine ring may have a modest influence on the acidity of the carboxylic acid group.

In aqueous solution, it would establish an equilibrium, donating a proton to water to form a carboxylate anion and a hydronium ion. researchgate.net The resonance stabilization of the resulting carboxylate anion, where the negative charge is delocalized between the two oxygen atoms of the carboxyl group, is the primary driver for its acidity. uni-regensburg.de

This acidic nature allows this compound to react with bases to form salts. For instance, with a strong base like sodium hydroxide, it would undergo a neutralization reaction to produce sodium 1,4-dioxocine-6-carboxylate and water. nih.gov Similarly, it would react with weaker bases such as amines. nih.gov The formation of these ionic salts generally leads to an increase in water solubility compared to the parent carboxylic acid. isuct.ru

Table 1: Predicted Acid-Base Reactions of this compound

ReactantProduct(s)Reaction Type
Water1,4-Dioxocine-6-carboxylate, Hydronium ionAcid Dissociation
Sodium HydroxideSodium 1,4-dioxocine-6-carboxylate, WaterNeutralization
AmmoniaAmmonium (B1175870) 1,4-dioxocine-6-carboxylateSalt Formation

Nucleophilic Acyl Substitution Reactions at the Carboxyl Carbon

The carbonyl carbon of the carboxylic acid group in this compound is electrophilic and thus susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. ucla.eduresearchgate.net These reactions proceed through a characteristic two-step addition-elimination mechanism, involving a tetrahedral intermediate.

The direct reaction of the carboxylic acid with nucleophiles often requires activation. For example, conversion to a more reactive derivative like an acid chloride is a common strategy. researchgate.net A study mentioning "this compound chloride" in a computational context suggests its potential as a reactive intermediate. ucla.edu This acid chloride could then readily react with various nucleophiles, such as alcohols to form esters, and amines to form amides. researchgate.net

Direct esterification with an alcohol can also be achieved under acidic catalysis, in a process known as Fischer esterification. nih.gov This is a reversible reaction, and its equilibrium can be shifted towards the product side by removing water as it is formed. nih.gov The formation of amides from the carboxylic acid can be accomplished by reacting it with an amine, often with the aid of a coupling agent to facilitate the reaction. researchgate.net

Table 2: Predicted Nucleophilic Acyl Substitution Reactions

Starting MaterialReagentProduct
This compoundThionyl chloride (SOCl₂)1,4-Dioxocine-6-carbonyl chloride
1,4-Dioxocine-6-carbonyl chlorideAlcohol (R'-OH)Alkyl 1,4-dioxocine-6-carboxylate
1,4-Dioxocine-6-carbonyl chlorideAmine (R'-NH₂)N-Alkyl-1,4-dioxocine-6-carboxamide
This compoundAlcohol (R'-OH), Acid catalystAlkyl 1,4-dioxocine-6-carboxylate
This compoundAmine (R'-NH₂), Coupling agentN-Alkyl-1,4-dioxocine-6-carboxamide

Decarboxylation Reactions and Related Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for this compound, although the conditions required would depend on its stability. Simple carboxylic acids are generally resistant to decarboxylation. However, the presence of certain structural features can facilitate this reaction.

For this compound, the stability of the potential carbanion or radical intermediate formed upon loss of CO₂ would be a critical factor. The reaction might be promoted under harsh conditions, such as heating with a substance like soda lime. The mechanism often involves the formation of a carboxylate salt, which is then heated to induce decarboxylation. It is also possible that the unsaturated nature of the dioxocine ring could influence the stability of intermediates, potentially affecting the ease of decarboxylation compared to a saturated analogue. Some decarboxylation reactions can also be promoted by photoredox catalysis or the use of specific metal catalysts under milder conditions.

Theoretical Studies on Reaction Mechanisms and Transition States in Dioxocine Chemistry

While specific theoretical studies on the reaction mechanisms of this compound are scarce, computational chemistry provides valuable tools for understanding such processes. Theoretical models can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

A computational study using the PM6 method has been noted for "this compound chloride," indicating that theoretical calculations have been performed on derivatives of this compound. ucla.edu Such studies can provide insights into geometric parameters and thermodynamic properties.

For reactions like nucleophilic acyl substitution, theoretical calculations can elucidate the geometry of the tetrahedral intermediate and the energy barrier associated with its formation and breakdown. Similarly, for a potential decarboxylation reaction, computational methods could predict the transition state structure and the activation energy, thereby assessing the feasibility of the reaction under different conditions. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Influence of Substituent Effects on Reactivity Profiles

The reactivity of the this compound system can be significantly altered by the presence of other substituents on the dioxocine ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence the electronic environment of both the carboxylic acid group and the ring itself.

An electron-withdrawing substituent on the dioxocine ring would be expected to increase the acidity of the carboxylic acid by stabilizing the negative charge of the carboxylate anion through an inductive effect. uni-regensburg.de Conversely, an electron-donating group would likely decrease the acidity.

In the context of nucleophilic acyl substitution, electron-withdrawing groups on the ring could make the carbonyl carbon more electrophilic, potentially increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups might decrease the reactivity.

Advanced Spectroscopic and Structural Characterization of 1,4 Dioxocine 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

A theoretical ¹H NMR spectrum of 1,4-Dioxocine-6-carboxylic acid would be expected to show distinct signals corresponding to the protons on the dioxocine ring and the carboxylic acid proton. The chemical shifts (δ) of the ring protons would be influenced by the electronegative oxygen atoms and the double bonds within the eight-membered ring. The coupling constants (J) between adjacent protons would provide valuable information about the conformation and stereochemistry of the ring system. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.

Hypothetical ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
COOH>10br s-
H-56.5 - 7.5d or ddJ₅,₇
H-76.0 - 7.0d or ddJ₇,₅, J₇,₈
H-2, H-3, H-84.0 - 5.5m-

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the sp²-hybridized carbons of the double bonds, and the sp³-hybridized carbons adjacent to the ether linkages. The chemical shift of the carbonyl carbon is typically found in the range of 165-185 ppm for carboxylic acids. researchgate.net

Hypothetical ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 185
C-5, C-6120 - 150
C-2, C-3, C-7, C-860 - 90

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the dioxocine ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum based on the proton assignments. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the eight-membered ring.

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carbonyl Stretching Frequencies of the Carboxylic Acid Group

A prominent and intense absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group would be a key feature in the IR spectrum of this compound. This band typically appears in the region of 1760-1690 cm⁻¹. The exact position would depend on factors such as hydrogen bonding (dimerization) and conjugation with the adjacent double bond in the dioxocine ring. A very broad absorption due to the O-H stretch of the carboxylic acid would also be expected between 3300 and 2500 cm⁻¹.

Ether Linkage and Ring System Vibrations

The IR spectrum would also display characteristic C-O stretching vibrations from the ether linkages within the dioxocine ring, typically in the 1320-1210 cm⁻¹ region. Vibrations associated with the C=C double bonds of the ring would likely appear around 1680-1640 cm⁻¹.

Hypothetical IR Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
C=O (Carboxylic Acid)1760 - 1690Strong
C=C (Alkene)1680 - 1640Medium
C-O (Ether)1320 - 1210Strong

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS): Determination of Molecular Ions and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. For this compound, mass spectrometry provides crucial data for confirming its elemental composition and connectivity. In the mass spectra of carboxylic acids and their derivatives, a common fragmentation pathway involves the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺), which often corresponds to the base peak. libretexts.org Other characteristic fragments for carboxylic acids arise from the loss of a hydroxyl group (-OH, mass loss of 17 amu) or the entire carboxyl group (-COOH, mass loss of 45 amu). libretexts.orglibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation. This allows for the precise determination of the molecular weight. For this compound, analysis in negative ion mode is expected to show a prominent peak corresponding to the deprotonated molecule, [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, may be observed. scirp.orgnih.gov

The fragmentation of the molecular ion can be induced using tandem mass spectrometry (MS/MS). The resulting fragmentation patterns provide valuable structural information. A key fragmentation for carboxylic acids is the McLafferty rearrangement, which can occur if an appropriately located gamma-hydrogen is present. youtube.com For this compound, the primary fragments would likely involve the loss of water ([M-H₂O]⁺), carbon monoxide ([M-CO]⁺), and the carboxyl group ([M-COOH]⁺).

Table 1: Predicted ESI-MS Ions and Fragments for this compound (C₇H₆O₄, Monoisotopic Mass: 154.0266 Da)

Ion/Fragment FormulaAdduct/LossPredicted m/z (Da)Ionization Mode
[C₇H₅O₄]⁻[M-H]⁻153.0191Negative
[C₇H₇O₄]⁺[M+H]⁺155.0341Positive
[C₇H₆O₄Na]⁺[M+Na]⁺177.0160Positive
[C₇H₅O₃]⁺[M+H-H₂O]⁺137.0233Positive
[C₆H₇O₂]⁺[M+H-CO₂]⁺111.0441Positive

Note: This table contains predicted data based on general fragmentation principles and requires experimental verification.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, often used for large biomolecules. nih.govhkbu.edu.hk Its application for small molecules can be challenging due to potential interference from the matrix at low mass-to-charge ratios. nih.govhkbu.edu.hk However, the development of novel matrices has expanded its utility. For instance, 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA) has been successfully used as a matrix for the MALDI-MS analysis of low molecular weight compounds, demonstrating strong UV absorption and reduced background interference. nih.govhkbu.edu.hk

For this compound, MALDI-TOF MS could serve as a complementary technique to ESI-MS. The compound would be co-crystallized with a suitable matrix (such as DTCA or α-cyano-4-hydroxycinnamic acid) and irradiated with a laser. This process would generate predominantly singly charged molecular ions, [M+H]⁺ or [M-H]⁻, allowing for confirmation of the molecular weight. The high resolution of the TOF analyzer provides excellent mass accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The absorption characteristics are directly related to the presence of chromophores, which are typically functional groups containing multiple bonds or lone pairs of electrons.

The 1,4-dioxocine ring system, with its conjugated double bonds, constitutes the primary chromophore in this compound. nih.gov Conjugated systems absorb light at longer wavelengths compared to their non-conjugated counterparts. libretexts.org The carboxylic acid group acts as an auxochrome, a group that modifies the absorption properties (both wavelength and intensity) of the chromophore. While simple, non-conjugated carboxylic acids absorb at wavelengths around 210 nm, the conjugation in the dioxocine ring is expected to shift the absorption maximum (λmax) to a longer, more readily measurable wavelength. libretexts.org Carbonyl groups typically exhibit a weak absorption corresponding to an n→π* transition. libretexts.orgmasterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to display absorptions corresponding to two main types of electronic transitions:

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like the dioxocine ring, these transitions are intense (high molar absorptivity, ε) and occur at the primary λmax.

n→π Transitions:* These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carbonyl and ether groups, to a π* antibonding orbital. These transitions are typically weak (low molar absorptivity). libretexts.org

The extent of conjugation in the molecule is the dominant factor determining the λmax. An increase in the length of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths. libretexts.org The carboxylic acid group, with its carbonyl and hydroxyl moieties, can influence these transitions through inductive and resonance effects, leading to shifts in the absorption maxima compared to the parent 1,4-dioxocine.

Table 2: Typical Electronic Transitions for Chromophores Related to this compound

ChromophoreElectronic TransitionTypical λmax (nm)Molar Absorptivity (ε)
Isolated C=Cπ→π~170~15,000
Conjugated Dieneπ→π~217~21,000
C=O (Carbonyl)n→π~270-300~10-30
Carboxylic Acid (R-COOH)n→π~200-210~50-100

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD; Magneto-Circular Dichroism, MCD) for Chiral Dioxocine Derivatives

While this compound is an achiral molecule, the introduction of a stereocenter would yield chiral derivatives. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying such chiral molecules. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. rsc.org

For a chiral derivative of this compound, a CD spectrum would exhibit positive or negative peaks (known as Cotton effects) at the wavelengths of the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation in solution. mdpi.comnih.gov

Therefore, if a synthetic route produced a racemic mixture of a chiral dioxocine derivative, CD spectroscopy could be used to monitor the progress of chiral resolution. Once an enantiomerically pure sample is obtained, its experimental CD spectrum can be compared with theoretical spectra predicted by computational methods to assign the absolute configuration (R or S) of the stereocenter(s). nih.gov

X-ray Crystallography: Elucidation of Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. mdpi.com

For this compound, a single-crystal X-ray diffraction study would elucidate the conformation of the eight-membered dioxocine ring, which is expected to adopt a non-planar, boat-like or chair-like conformation. It would also confirm the planarity of the C-COOH fragment. A closely related structure, 1,4-dioxocine-6-carbonyl chloride, has been characterized by X-ray diffraction, providing a basis for comparison. openmopac.net

Furthermore, X-ray crystallography reveals the supramolecular structure, which is the arrangement of molecules in the crystal lattice. For carboxylic acids, a common and highly predictable supramolecular feature is the formation of centrosymmetric hydrogen-bonded dimers. In this arrangement, two molecules are linked by a pair of O-H···O=C hydrogen bonds between their carboxylic acid groups. This interaction is a key factor governing the packing of the molecules in the solid state.

Table 3: Representative Bond Lengths and Angles Expected from X-ray Crystallography of this compound

Structural FeatureBond/AngleExpected Value
Carboxylic AcidC=O Bond Length~1.20 - 1.25 Å
Carboxylic AcidC-O Bond Length~1.30 - 1.35 Å
Carboxylic AcidO-C=O Bond Angle~120 - 125°
Dioxocine RingC=C Bond Length~1.33 - 1.36 Å
Dioxocine RingC-O Bond Length~1.35 - 1.45 Å
Dioxocine RingC-O-C Bond Angle~115 - 120°

Note: These values are typical for related organic compounds and serve as expected ranges for this compound.

Scientific Data Unavilable for this compound

Despite a thorough search of available scientific literature and chemical databases, no specific experimental or computational data has been found for the chemical compound this compound.

Consequently, the advanced spectroscopic and structural characterization, including the determination of its molecular conformation, bond geometries, crystal packing, and non-covalent interactions, as requested, cannot be provided at this time.

The performed searches for information on the crystal structure, molecular geometry, and intermolecular interactions of this compound did not yield any relevant scholarly articles, crystallographic data, or theoretical studies. The information available pertains to related but structurally distinct compounds such as 1,4-dioxocine, various phthalazine (B143731) carboxylic acid derivatives, and 1,4-benzodioxane-6-carboxylic acid analogues. Adhering to the strict requirement of focusing solely on this compound, this report cannot be generated.

Further research, including the synthesis and subsequent crystallographic analysis of this compound, would be required to determine the structural and spectroscopic properties outlined in the initial request. Without such primary research, any discussion on its molecular and crystal structure would be purely speculative and fall outside the scope of scientifically validated information.

Theoretical and Computational Investigations of 1,4 Dioxocine 6 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For 1,4-Dioxocine-6-carboxylic acid, methods like Density Functional Theory (DFT) are instrumental in elucidating its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries by finding the minimum energy structure on the potential energy surface. researchgate.netnih.gov For a molecule like this compound, a full geometry optimization would be performed, typically using a functional like B3LYP combined with a suitable basis set such as 6-311G(d,p), to predict bond lengths, bond angles, and dihedral angles. inpressco.comnih.govclinicsearchonline.org

The eight-membered 1,4-dioxocine ring is expected to be non-planar. This deviation from planarity is a mechanism to relieve the ring strain and, crucially, to avoid the destabilizing effects of anti-aromaticity that would arise in a planar 8-π-electron system. The geometry optimization process yields the most stable three-dimensional arrangement of the atoms, which for the 1,4-dioxocine ring would likely be a twist-boat or chair-like conformation. The stability of the molecule is directly related to this optimized geometry; the lower the final computed energy, the more stable the molecule. nih.gov The carboxylic acid substituent's geometry would also be optimized, showing its preferred orientation relative to the dioxocine ring.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound The following data are representative values for the types of bonds present in the molecule, as established by DFT calculations on similar organic structures. Specific experimental or calculated values for this compound are not available in published literature.

ParameterBond TypeRepresentative Value
Bond LengthC=C~1.34 Å
C-C~1.50 Å
C-O (ether)~1.43 Å
C-O (acid)~1.35 Å
C=O (acid)~1.21 Å
Bond AngleC-O-C~112°
O-C-C~110°
C-C=C~123°
O=C-O (acid)~124°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized.

For this compound, the HOMO is expected to be primarily located on the electron-rich dioxocine ring, with significant contributions from the oxygen lone pairs and the π-bonds. The LUMO is likely to be distributed over the π* orbitals of the conjugated system, with a significant contribution from the electron-withdrawing carboxylic acid group. From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict global reactivity. researchgate.netresearchgate.netdntb.gov.ua

Table 2: Quantum Chemical Descriptors Derived from FMO Analysis

DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity to accept electrons.

Aromaticity Assessment of the 1,4-Dioxocine Ring System (e.g., NICS, HOMA indices, Ring Current Analysis)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. The 1,4-dioxocine ring contains 8 π-electrons. According to Hückel's rule, a planar cyclic system with 4n π-electrons (where n is an integer) is anti-aromatic and highly unstable. To avoid this instability, the 1,4-dioxocine ring adopts a non-planar conformation, which disrupts the continuous overlap of p-orbitals and results in a non-aromatic character.

This non-aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netnih.gov

NICS calculations measure the magnetic shielding at the center of a ring (NICS(0)) or just above it (NICS(1)). Large negative NICS values (e.g., -10 ppm) are indicative of aromaticity (diatropic ring current), while large positive values suggest anti-aromaticity (paratropic ring current). Non-aromatic compounds exhibit NICS values close to zero. nih.gov

HOMA is a geometry-based index. It compares the bond lengths of a given ring to those of an ideal aromatic system (HOMA = 1 for benzene). Values close to 1 indicate high aromaticity, while values close to or below 0 suggest non-aromatic or anti-aromatic character, respectively. nih.govnih.gov

For the non-planar 1,4-dioxocine ring system, calculations would be expected to yield HOMA values between 0 and 0.5 and NICS values near 0 ppm, confirming its non-aromatic nature.

Table 3: Typical Aromaticity Index Values for Reference Systems

CompoundAromaticity StatusTypical NICS(1) (ppm)Typical HOMA Value
Benzene (B151609)Aromatic~ -10.2~ 1.00
Cyclohexatriene (hypothetical)Non-aromatic~ -2.00
CyclobutadieneAnti-aromatic~ +18.0<< 0
1,4-Dioxocine (Expected) Non-aromatic ~ 0 ~ 0.2 - 0.4

Conformational Analysis and Potential Energy Surfaces

The flexibility of the eight-membered ring in this compound gives rise to a complex conformational landscape.

Exploration of Low-Energy Conformations of the Eight-Membered Ring

Computational chemistry allows for the exploration of a molecule's potential energy surface (PES), which maps the energy of a molecule as a function of its geometry. dtic.milresearchgate.net Minima on this surface correspond to stable, observable conformations. For an eight-membered ring like 1,4-dioxocine, several low-energy conformations are possible to minimize angle and torsional strain. researchgate.netsapub.org These include various forms of chair, boat, and twist conformations.

Theoretical conformational analysis involves systematically exploring these shapes, calculating their relative energies, and identifying the most stable conformers. For a related seven-membered ring system, 1,4-dioxepine, studies have shown a preference for a twist-boat conformation. uab.cat A similar detailed study on 1,4-dioxocine would clarify the energetic ordering of its possible conformers.

Table 4: Potential Low-Energy Conformations of the 1,4-Dioxocine Ring

Conformation FamilySpecific Conformer
ChairChair, Twist-Chair
BoatBoat, Boat-Chair, Twist-Boat
CrownCrown

Barrier to Ring Inversion in Dioxocine Systems

The different low-energy conformations of the 1,4-dioxocine ring can interconvert, for example, through a process of ring inversion. This process requires the molecule to pass through higher-energy transition states. The energy required to go from the most stable ground-state conformation to the highest-energy transition state on the inversion pathway is known as the barrier to ring inversion.

This barrier can be determined experimentally by variable-temperature NMR or calculated computationally by mapping the interconversion pathway on the potential energy surface. For the related six-membered ring, 1,4-dioxan, the free energy barrier for ring inversion has been measured to be approximately 9.7 kcal/mol. rsc.org Eight-membered rings are generally more flexible, which might suggest a different, possibly lower, barrier. However, the presence of four sp²-hybridized carbons and two oxygen atoms in the 1,4-dioxocine ring would significantly influence the torsional strains and thus the height of the inversion barrier compared to saturated cycloalkanes. A precise value for 1,4-dioxocine would require specific computational investigation.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific in silico studies focused on the prediction of spectroscopic parameters for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for a wide array of organic molecules, no published research articles or database entries containing such detailed theoretical investigations for this particular compound were identified.

Computational studies on related heterocyclic systems and carboxylic acids are prevalent in the literature. These studies demonstrate the utility of theoretical calculations in corroborating experimental data and providing insights into molecular structure and electronic properties. For instance, DFT calculations have been successfully applied to predict the spectroscopic properties of various quinoline, benzodioxane, and other heterocyclic carboxylic acid derivatives. These investigations often involve the use of specific basis sets, such as 6-31G(d) or B3LYP, to achieve a high level of accuracy in the prediction of molecular geometries and subsequent spectroscopic data.

However, the specific application of these computational techniques to this compound has not been reported. Consequently, there are no available data tables of predicted NMR chemical shifts or IR frequencies to present for this compound. The lack of such data highlights a gap in the current body of computational chemistry research and suggests an opportunity for future theoretical studies to elucidate the spectroscopic characteristics of this molecule.

Without dedicated computational analysis, any discussion of the expected NMR chemical shifts or IR absorption bands for this compound would be purely speculative and fall outside the scope of reporting detailed research findings. Such an analysis would require assumptions based on the substituent effects on the 1,4-dioxocine ring system, which, without theoretical validation, would not meet the standard of scientific accuracy required for this article.

Therefore, this section serves to report the current status of computational research on this compound, which is that specific in silico spectroscopic predictions are not available in the reviewed scientific literature.

Advanced Materials Science and Non Biological Applications of 1,4 Dioxocine 6 Carboxylic Acid Derivatives

Applications in Polymer Chemistry: Monomer Design and Polymerization

There is no available research on the use of 1,4-dioxocine-6-carboxylic acid as a monomer for polymerization, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

In the broader field of polymer chemistry, other types of cyclic ethers and esters are used as monomers. For instance, researchers have successfully used 1,3-dioxolan-4-ones as monomers for the organocatalyzed, solvent-free synthesis of polylactic acid (PLA) nih.gov. This process involves a ring-opening polymerization that releases formaldehyde (B43269) nih.gov. This example illustrates how heterocyclic compounds can serve as precursors to polyesters, but it involves a five-membered ring system structurally distinct from the eight-membered 1,4-dioxocine.

The development of biorenewable monomers is a significant focus in polymer science. However, no studies link this initiative to this compound. Research in this area tends to focus on derivatives of abundant natural products. For example, monomers derived from ferulic and caffeic acid have been used to create polymers like poly(vinylguaiacol) and poly(vinylcatechol) via controlled radical polymerization techniques, including RAFT.

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. youtube.com A central concept within this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule or ion. youtube.comyoutube.com This interaction is governed by the principle of molecular recognition, where the host possesses a binding site (or cavity) that is complementary in size, shape, and chemical nature to the guest. youtube.comnih.gov

The 1,4-dioxocine scaffold is a candidate for designing unique host molecules. Its eight-membered ring structure is non-planar and can adopt different conformations, potentially allowing for stimuli-responsive changes in cavity shape and size. Such dynamic behavior is highly sought after for creating smart materials and controlled release systems.

Design of Molecular Cages and Cavities Utilizing Dioxocine Scaffolds

Molecular cages are three-dimensional, cavity-containing structures assembled from smaller molecular building blocks. nih.gov The design of these cages relies on using building blocks with specific geometries and complementary reactive sites that guide their self-assembly into a closed architecture. nih.gov

While cages based specifically on the 1,4-dioxocine ring are not prominently documented, research on the closely related diazocine (an eight-membered ring with two adjacent nitrogen atoms) scaffold provides a clear blueprint for how such systems can be constructed. Scientists have successfully created a palladium-mediated coordination cage using ligands that incorporate a photoswitchable diazocine unit. nih.gov In this system, banana-shaped diazocine ligands are connected by palladium(II) ions. nih.gov

A key finding was that the geometry of the diazocine switch was critical for the assembly:

The thermodynamically stable cis-isomer of the ligand resulted in a poorly defined mixture of assemblies. nih.gov

The less stable trans-isomer, formed by irradiation with UV light (385 nm), cleanly assembled into a discrete, lantern-shaped [Pd₂(trans-L)₄] cage. nih.gov

This demonstrates that the specific conformation of the eight-membered ring scaffold is crucial for directing the formation of a well-defined molecular cavity. A similar strategy could foreseeably be applied to 1,4-dioxocine derivatives, where the conformation of the dioxocine ring could be controlled to facilitate the assembly of unique cage structures.

Host-Guest Chemistry and Self-Assembly Processes

The process by which molecular cages form from their components without external guidance is known as self-assembly. rsc.org This process is driven by the formation of coordination bonds (e.g., between a ligand and a metal ion) and other non-covalent interactions that lead to the most thermodynamically stable final structure. nih.gov

The aforementioned [Pd₂(trans-L)₄] diazocine cage provides a powerful example of host-guest chemistry. nih.gov Once assembled under continuous UV irradiation, the cage's cavity is capable of encapsulating a bis-sulfonate guest molecule. nih.gov The system exhibits stimuli-responsive behavior:

Guest Uptake: The trans-cage binds the guest molecule within its cavity. nih.gov

Guest Release: When the UV light is turned off, the diazocine ligand thermally relaxes back to its more stable cis-form. This structural change causes the cage to disassemble, releasing the guest molecule. nih.gov

This light-powered dissipative assembly represents a sophisticated form of host-guest chemistry where the binding and release of a guest are controlled by an external energy source. This principle, demonstrated with a diazocine scaffold, highlights the potential for creating advanced, functional materials from derivatives of similar eight-membered rings like 1,4-dioxocine.

System Component Description Function Reference
Diazocine LigandA photoswitchable, banana-shaped bis-pyridyl ligand.Forms the walls of the cage; its isomerization controls assembly/disassembly. nih.gov
Palladium(II) CationA metal node with a defined coordination geometry.Acts as the "glue" connecting the ligands at the corners of the cage. nih.gov
UV Light (385 nm)An external energy stimulus.Converts the ligand to the trans-isomer, promoting cage assembly. nih.gov
Bis-sulfonateA guest molecule.Is encapsulated by the assembled trans-cage. nih.gov

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1,4-Dioxocine-6-carboxylic acid in laboratory settings?

  • Methodology : Multi-step organic synthesis typically involves:

  • Step 1 : Cyclization of precursor molecules (e.g., diols or epoxides) under acidic or catalytic conditions to form the dioxocine ring .
  • Step 2 : Introduction of the carboxylic acid group via oxidation (e.g., using KMnO₄ or RuO₄) or carboxylation reactions .
  • Step 3 : Purification via recrystallization or column chromatography, with purity verification using HPLC (>95% purity threshold) .
    • Critical Considerations : Monitor reaction intermediates via TLC and optimize pH/temperature to avoid side products (e.g., esterification or decarboxylation) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodology :

  • Experimental Design :
  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.
  • Monitor degradation via UV-Vis spectroscopy (λmax = 260–280 nm for carboxylic acid absorbance) .
  • Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Correlate stability with pH to identify optimal storage conditions .
    • Key Tools : NMR (¹H/¹³C) for structural confirmation post-degradation; IR spectroscopy to track carbonyl group integrity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • Primary Techniques :
  • NMR : Compare experimental ¹H/¹³C spectra with computational predictions (e.g., DFT calculations) .
  • IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at 2500–3300 cm⁻¹) .
  • Supplementary Data : High-resolution mass spectrometry (HRMS) for molecular formula validation .
    • Example Data Table :
Technique Key Peaks/Features Reference Range
¹H NMRδ 3.8–4.2 (dioxane ring protons)
¹³C NMRδ 170–175 (carboxylic acid carbon)
IR1700 cm⁻¹ (C=O)

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported catalytic activities of this compound derivatives?

  • Methodology :

  • Step 1 : Perform density functional theory (DFT) calculations to map reaction pathways and identify rate-limiting steps .
  • Step 2 : Compare computational activation energies with experimental kinetic data to validate/refute proposed mechanisms .
  • Step 3 : Use molecular docking studies to explore interactions with enzymes or catalysts (e.g., cytochrome P450 monooxygenases) .
    • Data Contradiction Analysis : Cross-reference computational results with literature using systematic frameworks (e.g., FINER criteria for hypothesis evaluation) .

Q. What strategies are effective for analyzing environmental fate and degradation pathways of this compound?

  • Methodology :

  • Experimental Design :
  • Conduct aerobic/anaerobic biodegradation assays using soil/water microcosms .
  • Track metabolites via LC-MS/MS and compare with predictive models (e.g., EPI Suite) .
  • Data Interpretation : Apply the EPA’s Tiered Quality Assessment Framework to evaluate data reliability (e.g., study reproducibility, sample size) .
    • Advanced Tools : Isotope labeling (¹⁴C) to trace carbon flow during degradation .

Q. How can researchers optimize enantioselective synthesis of this compound derivatives?

  • Methodology :

  • Catalytic Systems : Test chiral catalysts (e.g., BINOL-derived ligands or organocatalysts) to enhance enantiomeric excess (ee) .
  • Reaction Monitoring : Use chiral HPLC or polarimetry to quantify ee at each synthetic step .
  • Process Optimization : Apply design of experiments (DoE) to screen variables (e.g., solvent polarity, temperature) .
    • Critical Challenge : Address racemization risks during carboxylation by controlling reaction time and base strength .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting reports on the biological activity of this compound?

  • Methodology :

  • Step 1 : Replicate key studies under standardized conditions (e.g., cell lines, dosage) to isolate variables .
  • Step 2 : Conduct meta-analysis of published data using statistical tools (e.g., funnel plots to detect publication bias) .
  • Step 3 : Validate findings via orthogonal assays (e.g., in vitro enzymatic inhibition vs. in vivo toxicity) .
    • Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to refine research questions and reduce ambiguity .

Literature & Data Quality Assessment

Q. What systematic approach ensures comprehensive literature reviews for this compound?

  • Methodology :

  • Search Strategy :
  • Use databases (SciFinder, PubMed) with keywords: “this compound,” “synthesis,” “degradation,” “applications” .
  • Include gray literature (patents, theses) and filter by relevance using inclusion/exclusion criteria .
  • Quality Assessment : Rank studies using the EPA’s data evaluation tiers (e.g., Tier 1 = peer-reviewed; Tier 3 = anecdotal) .
    • Tool Example :
Database Search Filters Results
PubMed"1,4-dioxocine" AND "carboxylic acid"45
SciFinderStructure search + "environmental fate"22

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